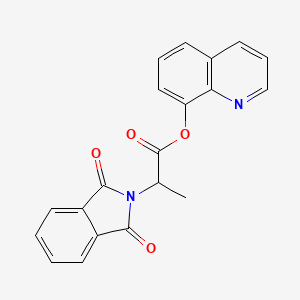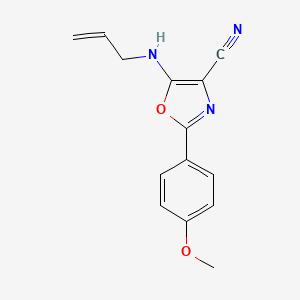![molecular formula C13H18BrClN2O B4061718 2-bromo-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4061718.png)
2-bromo-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride
説明
2-bromo-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride, also known as BPEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPEB is a selective dopamine D3 receptor antagonist, which means it has the ability to block the activity of dopamine D3 receptors in the brain. This property makes BPEB a valuable tool for studying the role of dopamine D3 receptors in various physiological and behavioral processes.
科学的研究の応用
Solid State Conformations and Antidopaminergic Effects
Research has explored the solid state conformations and antidopaminergic effects of compounds closely related to "2-bromo-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride". For instance, the study of remoxipride hydrochloride and FLA 797 delves into their X-ray structures, distribution coefficients, and dopamine receptor blocking activities. The findings suggest that differences in lipophilicity and solid state conformations of these benzamides contribute to their pharmacological profiles. The orientation of the carbonyl group and the conformation of the side chain play crucial roles in their interaction with dopamine receptors, highlighting a folded conformation's significance in enhancing binding affinity (Högberg et al., 1986).
Conformationally Restricted Analogues
Further studies have synthesized and evaluated conformationally restricted derivatives of remoxipride for their ability to inhibit dopamine D-2 receptor binding. This research aids in understanding the structural requirements for antidopaminergic activity, though enhanced affinities were not observed in all derivatives. The exploration of cyclic benzamides and the structural modifications' impacts on receptor interaction provide valuable insights into the design of potential antipsychotic agents (Norman et al., 1993).
Synthesis and Biological Evaluation
Other studies have focused on the synthesis methodologies and biological evaluation of related compounds. For instance, the synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid, an important intermediate for new insecticides, highlights the utility of these compounds in developing agricultural chemicals. This research demonstrates the synthesis process and the potential applications of bromo and pyridinyl derivatives in creating effective insecticides (Ji Ya-fei, 2009).
Ring Halogenations and Novel Syntheses
Further investigations into ring halogenations of polyalkylbenzenes and the novel synthesis of benzoyl-substituted heterocycles reveal the chemical versatility of bromo derivatives. These studies not only contribute to the understanding of chemical synthesis processes but also open avenues for creating a wide range of compounds with potential pharmacological and industrial applications (Bovonsombat & Mcnelis, 1993).
特性
IUPAC Name |
2-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O.ClH/c14-12-6-2-1-5-11(12)13(17)15-7-10-16-8-3-4-9-16;/h1-2,5-6H,3-4,7-10H2,(H,15,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVISEOGJODJCMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-2-yl}pyridine](/img/structure/B4061649.png)
![5-[(3,5-dimethylphenoxy)methyl]-N-(2-fluorophenyl)-2-furamide](/img/structure/B4061654.png)
![methyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4061662.png)

![{3-(3-methoxybenzyl)-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methanol](/img/structure/B4061672.png)
![2-(2-chlorophenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4061673.png)
![N-(3-chlorophenyl)-2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4061674.png)
![4-[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]-2-[2-oxo-2-(1-piperidinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B4061686.png)
![3,4-dimethoxy-N-[5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4061691.png)


![1-{1-ethyl-6-methyl-4-[4-(2-pyridinyl)-1-piperazinyl]-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B4061711.png)
![N-{[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4061717.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4061737.png)